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Executive Summary

Fmoc-D-norArg(Me,Pbf)-OH (CAS: 2044709-93-3) is a non-proteinogenic, orthogonally
protected amino acid derivative.[1] It combines three critical structural modifications: the D-
stereochemistry for proteolytic stability, a "nor" (shortened) aliphatic side chain, and a
methylated guanidino group protected by the acid-labile Pbf moiety.

This compound is primarily employed in the synthesis of peptidomimetics and stapled peptides
where the researcher seeks to modulate hydrogen bonding networks, increase membrane
permeability, or mimic post-translational modifications (specifically arginine methylation) within
a constrained steric environment.

Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9]

Structural Deconstruction
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The nomenclature Fmoc-D-norArg(Me,Pbf)-OH encodes a precise molecular architecture.
Unlike standard Arginine, which possesses a three-carbon propyl spacer (

), norArginine features a two-carbon ethyl spacer (
), effectively bringing the guanidinium headgroup closer to the peptide backbone.

» Backbone: N-
-Fmoc protected D-2-amino-4-guanidinobutyric acid.

¢ Side Chain: The

-guanidino group is modified with a methyl group and protected by the 2,2,4,6,7-
pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

o Stereochemistry: D-configuration (R-configuration at the
-carbon).

hvsicochemical

Property Specification

(R)-2-((((9H-Fluoren-9-
yl)methoxy)carbonyl)amino)-4-(3-methyl-3-
((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-

Chemical Name

5-yl)sulfonyl)guanidino)butanoic acid

CAS Number 2044709-93-3

Molecular Formula

Molecular Weight 648.77 g/mol
- Soluble in DMF, DMSO, NMP; sparingly soluble
Solubility )
in DCM.[1][2][3][4][5][6]
Appearance White to off-white powder

_ (HPLC),
Purity Standard

chiral purity recommended for SPPS.
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Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule, highlighting the
protecting groups and the modified side chain.

Fmoc-D-norArg(Me,Pbf)-OH

N-alpha Protection: Backbone Core:
Fmoc (Base Labile) D-2-Amino-4-butanoic acid
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Figure 1: Structural decomposition of Fmoc-D-norArg(Me,Pbf)-OH highlighting functional
domains.

Solid-Phase Peptide Synthesis (SPPS) Methodology
Coupling Considerations

The "nor" shortening of the side chain reduces the degrees of freedom, potentially increasing
steric bulk near the peptide backbone. Furthermore, the presence of the bulky Pbf group and
the Methyl group on the guanidine requires efficient activation to drive coupling to completion.
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e Activation: Use HATU/HOALt or DIC/Oxyma Pure. Standard HBTU/HOBt may result in
incomplete coupling due to the steric hindrance of the modified side chain.

» Solvent: DMF or NMP. NMP is preferred for difficult sequences to prevent aggregation.
» Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.
e Double Coupling: Highly recommended, especially if the preceding residue is bulky (e.g.,

-branched amino acids like Val, lle, Thr).

Deprotection & Cleavage Protocol

The Pbf group is acid-labile but requires scavengers to prevent the alkylation of reactive side
chains (specifically Tryptophan and Tyrosine) by the generated sulfonyl cation.

Reagent Cocktail (Standard cleavage):

TFA: 92.5%

TIS (Triisopropylsilane): 2.5% (Scavenger)

Water: 2.5% (Scavenger)

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Critical if Cys/Met are present)

Workflow Diagram:

Coupling:
Fmoc-D-norArg(Me,Pbf)-OH
+ HATUIDIPEA (2x)

Fmoc Removal: i Final Cleavage: Peptide w/

Resin-Peptide-NH2

Wash (DMF) Wash (DMF)

20% Piperidine/DMF 95% TFA Cocktail D-N(omega)-Me-norArg

Click to download full resolution via product page

Figure 2: SPPS cycle for incorporation and release of the methylated norarginine residue.

Troubleshooting Side Reactions
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» Arg-Lactamization: Unlike standard Arginine, norArginine has a shorter side chain (gamma-
amino). While

-lactam formation is a risk for Ornithine, the guanidino group in norArg is less prone to
intramolecular cyclization during activation than a free amine, but activated carboxylates can
still be sluggish. Ensure pre-activation time is minimized (< 2 mins) before adding to resin.

e Incomplete Pbf Removal: The methyl group on the guanidine may slightly stabilize the
sulfonamide bond. Extend cleavage time to 3-4 hours if Mass Spec indicates +252 Da
adducts (Pbf retention).

Biological Applications & Mechanism
Proteolytic Stability (The "D" Factor)

Incorporating D-amino acids is a gold-standard strategy for extending the plasma half-life of
peptide therapeutics. Proteases in the human body (e.g., trypsin, chymotrypsin) are
stereoselective for L-amino acids. The D-configuration of Fmoc-D-norArg(Me,Pbf)-OH renders
the peptide bond resistant to enzymatic hydrolysis.

Methylation Mimicry

Arginine methylation is a prevalent post-translational modification (PTM) involved in signal
transduction and RNA processing.

» Therapeutic Relevance: By incorporating a permanently methylated analog (N-Me-norArg),
researchers can create "constitutively active" or "dominant negative" inhibitors of enzymes
that recognize methylated arginine motifs (e.g., Tudor domains).

» H-Bond Modulation: The methyl group replaces a hydrogen on the guanidino headgroup,
removing a hydrogen bond donor. This can be used to tune the selectivity of the peptide for
its receptor, reducing off-target binding.

"Nor" Constraint
Shortening the side chain by one methylene unit (

) alters the spatial projection of the positive charge. This is critical in Structure-Activity
Relationship (SAR) studies to probe the depth of a binding pocket. If a standard Arg residue
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penetrates too deeply or is too flexible, norArg can provide a tighter, more rigid fit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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